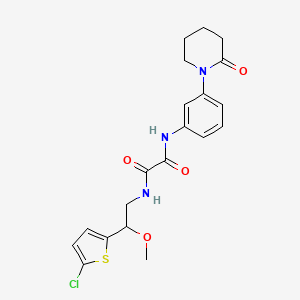

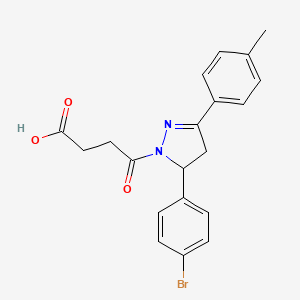

![molecular formula C7H6N2OS B2993979 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one CAS No. 1451041-77-2](/img/structure/B2993979.png)

1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one, also known as PTZ, is a heterocyclic compound that has been widely used in scientific research. It is a nitrogen-containing organic compound that contains a pyridine ring fused to a thiazine ring. PTZ has been used in various fields of research, including neuroscience, pharmacology, and toxicology.

Aplicaciones Científicas De Investigación

Ligands for the GABA Receptor Complex : Weber and Erker (2002) synthesized 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one as a potential ligand for the γ-aminobutyric acid A/benzodiazepine receptor complex, starting from 2-chloro-3-nitropyridine (Weber & Erker, 2002).

Pyrido[1,2-a]pyrazine and 1,4-Thiazine Derivatives : Duan et al. (2021) explored the synthesis of pyrido[1,2-a]pyrazine derivatives and 1,4-thiazine derivatives through reactions involving pyridinium 1,4-zwitterionic thiolates (Duan et al., 2021).

Microwave Assisted Green Chemical Synthesis : Dandia et al. (2004) achieved the synthesis of previously unknown compounds like spiro [3H-indole-3,2′-[4H] pyrido[3,2-e]-1,3-thiazine]-2,4′(1H)diones using microwave irradiation, demonstrating a green chemical approach (Dandia et al., 2004).

Chemistry of Pyrido-oxazines, Pyrido-thiazines, and Pyrido-diazines : Hermecz (2003) provided a comprehensive review of the chemistry, including synthesis, reactions, and utilization, of pyrido-oxazines, pyrido-thiazines, and pyrido-diazines (Hermecz, 2003).

Synthesis of Tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones : Raja and Perumal (2006) developed a multi-component synthesis method for diastereomers of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, demonstrating a novel tandem Mannich-enamine-substitution sequence (Raja & Perumal, 2006).

Synthesis of Benzo[b]pyridazino[3,4-e][1,4]thiazines : Arghiani et al. (2015) synthesized new 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines, evaluating their inhibitory activity against enzymes like soybean 15-lipoxygenase (Arghiani et al., 2015).

Structural and Conformational Analysis : Karczmarzyk and Malinka (2006) reported the crystal structure of a compound with a pyrido[3,2-e]pyrazino[1,2-b][1,2]thiazine ring system, highlighting its molecular conformation and intermolecular interactions (Karczmarzyk & Malinka, 2006).

Synthesis of Pyrido[1,2-a]pyrazine Derivatives : Dyachenko and Chernega (2007) described the synthesis of pyrido[2,1-b]thiazines, solving their structure through X-ray diffraction structural analysis (Dyachenko & Chernega, 2007).

Psychotropic Activity Study : Paronikyan et al. (2005) synthesized new heterocyclic systems like 8-benzylamino-1,2-dihydro-10-oxo-2,2,5-trimethyl-4H-pyrano[4′3′∶4,5]pyrido[3,2-e]-1,3-thiazine and investigated its psychotropic properties (Paronikyan et al., 2005).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1H-pyrido[3,4-b][1,4]thiazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCWIGPZBILFHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrobromide](/img/no-structure.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993898.png)

![7-(3-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2993899.png)

![Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate](/img/structure/B2993900.png)

![1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2993903.png)

![methyl 5-((3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)methyl)furan-2-carboxylate](/img/structure/B2993907.png)

![2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2993916.png)

![N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2993918.png)